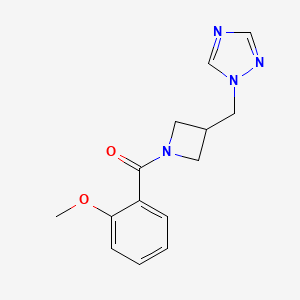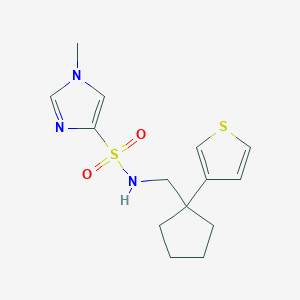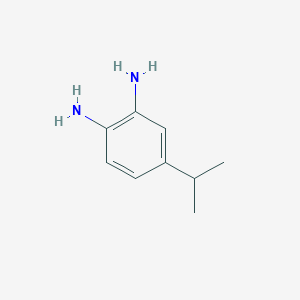
2-(1-Phenylpropoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(1-Phenylpropoxy)ethan-1-amine" is a chemical entity that can be synthesized through various chemical reactions. It is related to the family of amines, which are derivatives of ammonia and contain a basic nitrogen atom with a lone pair. Amines are known for their application in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
The synthesis of related amine compounds can be achieved through different methods. For instance, the dehydrative amidation between carboxylic acids and amines can be catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid, which suggests a potential pathway for synthesizing amine derivatives . Another method involves the ultrasound-mediated condensation of amine with dehydroacetic acid, which offers a simple work-up procedure and high yields, indicating a convenient approach for synthesizing amine-containing heterocycles . Additionally, the asymmetric hydrovinylation of vinyl arenes followed by oxidative degradation and rearrangement reactions can lead to the formation of 1-arylethyl amines, which could be related to the target compound .
Molecular Structure Analysis
The molecular structure of amines can be complex and diverse. For example, the crystal structure of 1,2-bis(2-aminophenoxy)ethane shows intermolecular interactions between amine groups and oxygen atoms of neighboring molecules, as well as weak C—H⋯O hydrogen-bonding interactions . These structural features are important for understanding the behavior and reactivity of amines in various chemical environments.
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. They can react with aldehydes to form imines or with carboxylic acids to form amides . The O-demethylation of methoxylated 1-phenyl-2-aminopropanes, for example, leads to the formation of metabolites with structural similarities to known pharmacological agents, indicating the potential for amines to undergo biotransformation reactions with significant outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines are influenced by their molecular structure. Amines typically have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds. They can act as bases, nucleophiles, or ligands in coordination chemistry. The presence of substituents on the amine nitrogen or the aromatic ring can significantly alter the compound's solubility, acidity, and reactivity .
Scientific Research Applications
Kinetics and Mechanism in Chemical Reactions
- Ionic Liquid Organizing Ability and Amine Structure : The rate and mechanism of base-induced elimination reactions involving phenyl-substituted ethanes, such as 2-(1-Phenylpropoxy)ethan-1-amine, are significantly affected by the organizing ability of ionic liquids and the structure of the amine. The study found that reactions occur faster in ionic liquids than in conventional solvents and can induce a shift in mechanism from E1 cb (in methanol) versus E2 (in ionic liquid) (D’Anna et al., 2006).
Crystal Structure Analysis
- Crystal Structure Insights : Research on the crystal structure of related compounds, such as 1,2-bis(2-aminophenoxy)ethane, which shares structural similarities with this compound, reveals intricate molecular interactions. These include close contacts between amine groups and neighboring molecules, enhancing our understanding of molecular arrangements and interactions in such compounds (Rademeyer et al., 2005).
Polymerization and Material Science
- Synthesis of Functional Polymers : Studies have shown the effectiveness of similar amines in the synthesis of well-defined star polymers. For example, research on 2,2,6,6-tetramethylpiperidine-N-oxyl (EMPO)-based alkoxyamines, which are structurally related to this compound, demonstrates their application in creating novel polymer structures with specific characteristics (Miura & Yoshida, 2002).
Synthesis of Chiral Compounds
- Chiral Compound Synthesis : Research involving the synthesis of chiral compounds, such as in the case of asymmetric deprotonation, utilizes similar amines. These compounds are pivotal in creating enantiomerically pure products used in various applications, including pharmaceuticals (Wu, Lee, & Beak, 1996).
Catalysis and Chemical Synthesis
- Catalytic Chemical Synthesis : Research demonstrates the application of amines, structurally akin to this compound, in catalyzing the synthesis of amides from carboxylic acids and amines. This process is crucial in peptide synthesis and other organic reactions (Mohy El Dine et al., 2015).
properties
IUPAC Name |
2-(1-phenylpropoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNSHSLDGLFMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)
![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)
![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)


![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)
![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)



![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)